

Galectin-9 Ligands: A Comparative Analysis of TIM-3 and PD-1 Interactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Gal 9

Cat. No.: B1576564

[Get Quote](#)

For Immediate Publication

A Comprehensive Guide for Researchers in Immunology and Drug Development

This guide provides a detailed comparative analysis of the interactions between Galectin-9 (Gal-9) and its two key immune checkpoint ligands: T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3) and Programmed cell death protein 1 (PD-1). This publication is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of immunology and oncology.

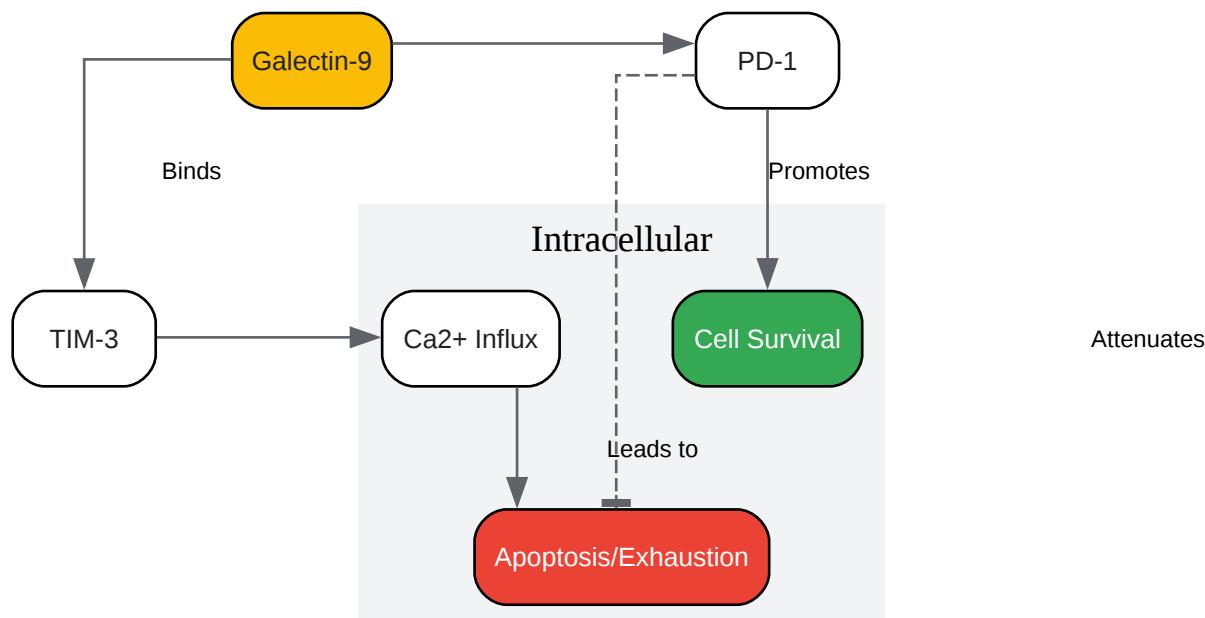
Galectin-9, a tandem-repeat type galectin, plays a pivotal role in regulating immune responses, particularly in the context of T-cell exhaustion and tumor immunity.^[1] Its interactions with TIM-3 and PD-1, often co-expressed on exhausted T-cells, are of significant interest for the development of novel cancer immunotherapies.^{[2][3]} Understanding the nuances of these interactions is crucial for designing effective therapeutic strategies.

Quantitative Comparison of Binding Affinities

The binding affinities of Galectin-9 for TIM-3 and PD-1 have been characterized using various biophysical techniques. The following table summarizes the available quantitative data for these interactions.

Interaction	Reported Affinity (Kd or Ki)	Method	Notes
Galectin-9 and TIM-3	28 nM (Kd)	Not specified	Interaction with non-glycosylated TIM-3. [4]
Galectin-9 (C-CRD) and PD-1	20.47 nM (Ki)	Plate-based binding assay	Represents the binding of the C-terminal carbohydrate-recognition domain of Gal-9 to PD-1. [5]

CRD: Carbohydrate-Recognition Domain


The data suggests that Galectin-9 binds to both TIM-3 and PD-1 with comparable nanomolar affinities. It is important to note that the binding of Gal-9 to PD-1 is primarily mediated by its C-terminal CRD, while both the N-terminal and C-terminal CRDs of Gal-9 can bind to TIM-3.[\[6\]](#)

Signaling Pathways and Functional Outcomes

The engagement of Galectin-9 with TIM-3 and PD-1 initiates distinct and sometimes opposing downstream signaling events, leading to different functional outcomes for the T-cell.

Upon binding to TIM-3 on the surface of T-cells, Galectin-9 can induce a signaling cascade that leads to an influx of intracellular calcium, ultimately resulting in T-cell apoptosis or exhaustion.[\[7\]](#) This is a key mechanism by which Gal-9 contributes to the suppression of anti-tumor immunity.

In contrast, the interaction between Galectin-9 and PD-1 has been shown to have a protective effect. When PD-1 is co-expressed with TIM-3, its binding to Galectin-9 can attenuate the pro-apoptotic signal induced by the Gal-9/TIM-3 interaction.[\[2\]](#)[\[3\]](#) This is thought to occur through the formation of a tri-molecular lattice of (TIM-3/Gal-9/PD-1) n , which may sterically hinder the conformational changes in TIM-3 required for apoptotic signaling.[\[8\]](#)[\[9\]](#)

[Click to download full resolution via product page](#)

Figure 1. Simplified signaling pathways of Galectin-9 interaction with TIM-3 and PD-1 on T-cells.

Experimental Protocols

The following sections provide overviews of key experimental methodologies used to study the Galectin-9/TIM-3 and Galectin-9/PD-1 interactions.

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Principle: One molecule (the ligand, e.g., Galectin-9) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., TIM-3 or PD-1) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a response in resonance units (RU). By analyzing the association and dissociation phases of the interaction, kinetic parameters (k_a and k_d) and the equilibrium dissociation constant (K_d) can be determined.

General Protocol:

- **Immobilization:** Covalently couple recombinant Galectin-9 to a sensor chip (e.g., CM5 chip) using amine coupling chemistry.
- **Analyte Injection:** Inject serial dilutions of purified recombinant TIM-3 or PD-1 extracellular domains over the sensor surface at a constant flow rate.
- **Data Collection:** Monitor the change in RU over time to obtain sensorgrams for each analyte concentration.
- **Regeneration:** After each injection, regenerate the sensor surface by injecting a low pH buffer to remove the bound analyte.
- **Data Analysis:** Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_d).

[Click to download full resolution via product page](#)

Figure 2. General workflow for Surface Plasmon Resonance (SPR) analysis.

Co-Immunoprecipitation (Co-IP) to Demonstrate In-Cell Interaction

Co-IP is a technique used to identify physiologically relevant protein-protein interactions by using an antibody to precipitate a specific protein (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").

Principle: An antibody specific to a target protein (e.g., PD-1) is used to pull down the target protein from a cell lysate. If another protein (e.g., Galectin-9) is bound to the target protein, it will also be pulled down. The presence of the co-precipitated protein is then detected by Western blotting.

General Protocol:

- Cell Lysis: Lyse cells expressing the target proteins (e.g., Jurkat T-cells expressing PD-1 and TIM-3) in a non-denaturing lysis buffer to preserve protein-protein interactions.
- Pre-clearing: (Optional) Incubate the cell lysate with protein A/G agarose beads to reduce non-specific binding.
- Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for the bait protein (e.g., anti-PD-1).
- Capture: Add protein A/G agarose or magnetic beads to the lysate-antibody mixture to capture the antibody-antigen complexes.
- Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
- Elution: Elute the bound proteins from the beads using an elution buffer (e.g., Laemmli sample buffer).
- Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the bait protein (PD-1) and the putative interacting protein (Galectin-9).

T-cell Apoptosis Assay

This assay is used to quantify the extent of programmed cell death (apoptosis) in a T-cell population following treatment with a specific agent, such as Galectin-9.

Principle: Apoptosis is characterized by specific morphological and biochemical changes, including the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells by flow cytometry. Propidium iodide (PI) is a fluorescent dye that is excluded by live cells but can enter and stain the DNA of late apoptotic or necrotic cells with compromised membranes.

General Protocol:

- Cell Culture and Treatment: Culture T-cells (e.g., primary human T-cells or Jurkat cells) and treat with recombinant Galectin-9, with or without co-treatment with a PD-1 blocking antibody or in cells co-expressing PD-1.
- Staining: After the incubation period, wash the cells and resuspend them in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
 - Live cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
- Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatment.

Conclusion

The interactions of Galectin-9 with its ligands TIM-3 and PD-1 are complex and have significant implications for T-cell function and anti-tumor immunity. While both are high-affinity interactions, they lead to divergent functional outcomes, with the Gal-9/TIM-3 axis promoting T-cell apoptosis and the Gal-9/PD-1 interaction providing a survival signal. A thorough understanding of these pathways, facilitated by the experimental approaches outlined in this guide, is essential for the rational design of next-generation immunotherapies that target the Galectin-9 axis. The co-targeting of TIM-3 and the modulation of the Gal-9/PD-1 interaction may offer synergistic therapeutic benefits in cancer treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The TIM3/Gal9 Signaling Pathway: An Emerging Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Galectin-9 interacts with PD-1 and TIM-3 to regulate T cell death and is a target for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Tim-3-galectin-9 Secretory Pathway is Involved in the Immune Escape of Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Galectin-9 interacts with PD-1 and TIM-3 to regulate T cell death and is a target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. communities.springernature.com [communities.springernature.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Galectin-9 Ligands: A Comparative Analysis of TIM-3 and PD-1 Interactions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1576564#comparative-study-of-galectin-9-ligands-tim-3-vs-pd-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com